molecular formula C16H18N4O2S B2571901 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone CAS No. 2034621-18-4

2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Cat. No. B2571901
CAS RN: 2034621-18-4
M. Wt: 330.41
InChI Key: SGLZMRVAXGHQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of piperidine and pyridine, which are both important classes of organic compounds. The synthesis, mechanism of action, biochemical and physiological effects, and future directions of 2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone are discussed in

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Microwave-Assisted Synthesis : Compounds with pyridine and pyrimidine moieties, including those containing piperidine groups, have been synthesized using microwave irradiation, demonstrating a rapid and efficient method for preparing such heterocycles. These compounds have shown potential antibacterial activity, indicating the relevance of these synthetic approaches in drug discovery (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Complexation and Metal Coordination : The study of metal complexes involving pyridine and pyrimidine rings is significant in materials science and catalysis. For example, ligands based on these heterocycles have been used to form complexes with metals like Zn(II) and Cu(II), exploring their optical, structural, and potentially catalytic properties (Folmer-Andersen, Aït‐Haddou, Lynch, & Anslyn, 2003).

Biological Activities

  • Antibacterial and Antimicrobial Activities : The incorporation of pyridine, pyrimidine, and piperidine moieties into compounds has been associated with significant antibacterial and antimicrobial properties. These activities have been assessed through various studies, providing insights into the potential pharmaceutical applications of these compounds (Gaber & Moussa, 2011).

  • Antiviral and Antitumor Activities : Specific derivatives containing pyridine and pyrimidine structures have been synthesized and evaluated for their antiviral and antitumor potentials, demonstrating the importance of these chemical frameworks in developing new therapeutic agents (El-Subbagh, Abu-Zaid, Mahran, Badria, & Al-Obaid, 2000).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : Compounds with pyridine and pyrimidine rings have been explored as corrosion inhibitors, offering a pathway to protect metals against corrosion. This application is crucial in industrial processes and materials science, where the longevity and integrity of materials are of paramount importance (Hegazy, Hasan, Emara, Bakr, & Youssef, 2012).

properties

IUPAC Name

2-pyridin-4-ylsulfanyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c21-15(12-23-14-4-8-17-9-5-14)20-10-1-3-13(11-20)22-16-18-6-2-7-19-16/h2,4-9,13H,1,3,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLZMRVAXGHQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CSC2=CC=NC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-ylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

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